REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1([CH3:16])[C@@H:13](Br)[C@H:12]([OH:15])[C:11]2[C:6](=[CH:7][CH:8]=[N:9][CH:10]=2)[O:5]1>CS(C)=O>[CH3:3][C:4]1([CH3:16])[CH:13]2[O:15][CH:12]2[C:11]2[C:6](=[CH:7][CH:8]=[N:9][CH:10]=2)[O:5]1 |f:0.1|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 1 hour
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=CC=NC=C2C2C1O2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |